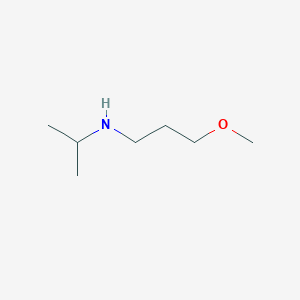
(3-Methoxypropyl)(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H17NO It is a derivative of propylamine, where the amine group is substituted with a 3-methoxypropyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(propan-2-yl)amine typically involves the reaction of 3-methoxypropanol with ammonia and hydrogen in the presence of a catalyst. One method uses Cu-Co/Al2O3-diatomite as a catalyst. The reaction is carried out at a certain pressure and temperature, where the 3-methoxypropanol is preheated and mixed with ammonia gas and hydrogen. The mixture is then vaporized and enters a fixed-bed reactor for the reaction. After the reaction, the product is condensed and cooled, and the gas and liquid are separated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial to minimize side products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce simpler amines.
Scientific Research Applications
(3-Methoxypropyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used as a corrosion inhibitor and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropylamine: A simpler analog with only a 3-methoxypropyl group attached to the amine.
(2-Methoxypropyl)(propan-2-yl)amine: A structural isomer with the methoxy group on the second carbon.
(3-Methoxypropyl)(propan-2-yloxy)amine: A related compound with an additional oxygen atom in the structure.
Uniqueness
(3-Methoxypropyl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
3-methoxy-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-7(2)8-5-4-6-9-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
GCOTXHPHAUCKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



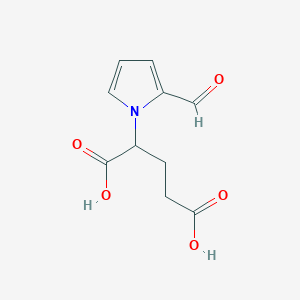
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)

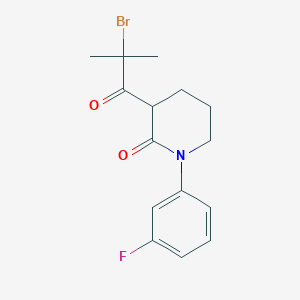

![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)

![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
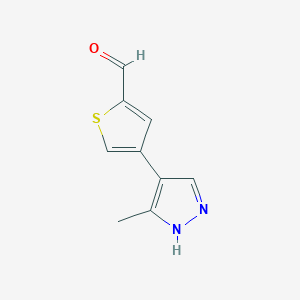
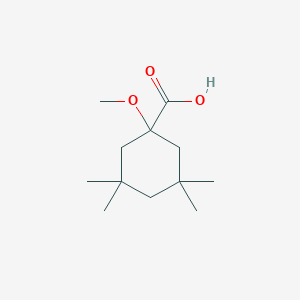

![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)

